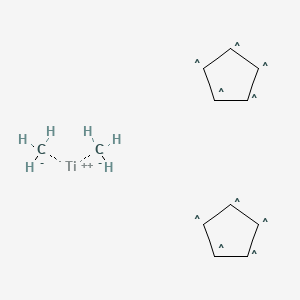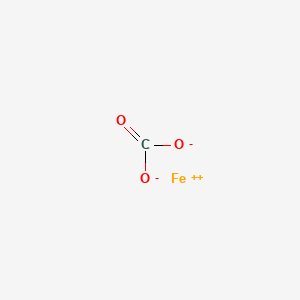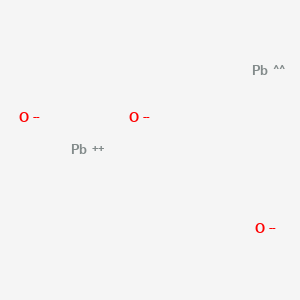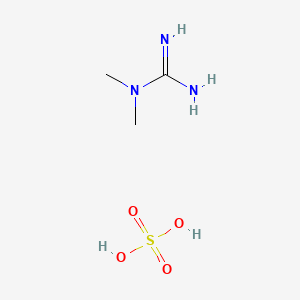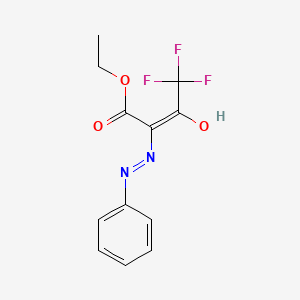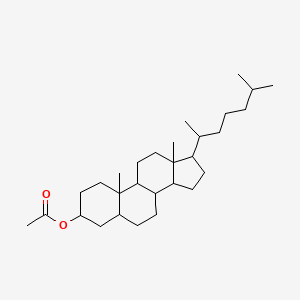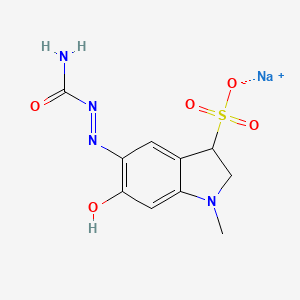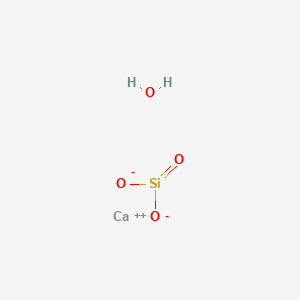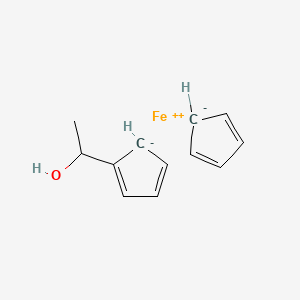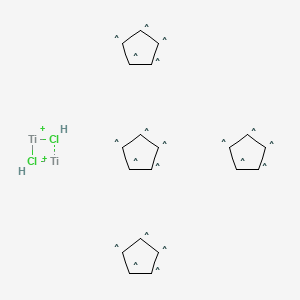
BISMUTH SODIUM IODIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth sodium iodide is a compound that combines bismuth, sodium, and iodine Bismuth is a heavy metal known for its low toxicity and various applications in medicine and industry Sodium is a highly reactive alkali metal, and iodine is a halogen known for its antiseptic properties
准备方法
Synthetic Routes and Reaction Conditions
Bismuth sodium iodide can be synthesized through various methods. One common approach involves the reaction of bismuth triiodide with sodium iodide in an aqueous solution. The reaction typically occurs at elevated temperatures to ensure complete dissolution and reaction of the components. Another method involves the use of ionic liquids as solvents, which can facilitate the formation of this compound at lower temperatures and with higher yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using high-purity reagents and controlled reaction conditions. The use of hydrothermal methods, where the reaction occurs in a sealed vessel at high temperatures and pressures, is also common. This method allows for the formation of high-quality crystals with well-defined structures .
化学反应分析
Types of Reactions
Bismuth sodium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, bismuth can be converted to higher oxidation states, while in reduction reactions, it can be reduced to lower oxidation states. Substitution reactions often involve the replacement of iodine atoms with other halogens or functional groups .
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. For example, the reaction with hydrochloric acid can lead to the formation of bismuth chloride and sodium chloride. Similarly, reactions with other halogens can produce corresponding bismuth halides .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, reactions with sulfur can produce bismuth sulfide, while reactions with oxygen can yield bismuth oxide .
科学研究应用
Bismuth sodium iodide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other bismuth-containing compounds. In biology and medicine, this compound is investigated for its potential antimicrobial and anticancer properties. Its unique properties make it suitable for use in drug delivery systems, where it can enhance the efficacy and targeting of therapeutic agents .
In industry, this compound is used in the production of semiconductors and other electronic materials. Its ability to form stable complexes with various ligands makes it valuable in the development of new materials with specific electronic and optical properties .
作用机制
The mechanism of action of bismuth sodium iodide involves its interaction with biological molecules and cellular structures. Bismuth ions can bind to proteins and enzymes, disrupting their function and leading to cell death. This property is particularly useful in the treatment of bacterial infections and cancer .
At the molecular level, this compound can interfere with the synthesis of nucleic acids and proteins, inhibiting the growth and proliferation of cells. The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial and anticancer effects .
相似化合物的比较
Bismuth sodium iodide can be compared with other bismuth-containing compounds, such as bismuth oxychloride and bismuth sulfide. While all these compounds share some common properties, such as low toxicity and antimicrobial activity, this compound has unique features that make it particularly suitable for certain applications.
Similar Compounds
Bismuth oxychloride: Known for its use in cosmetics and pigments, bismuth oxychloride has excellent optical properties but lacks the antimicrobial activity of this compound.
Bismuth triiodide: This compound is similar to this compound in terms of its iodine content but has different chemical and physical properties, making it suitable for different applications.
属性
CAS 编号 |
1344-88-3 |
|---|---|
分子式 |
BiI4Na |
分子量 |
739.5880 g/mol |
IUPAC 名称 |
bismuth;sodium;tetraiodide |
InChI |
InChI=1S/Bi.4HI.Na/h;4*1H;/q+3;;;;;+1/p-4 |
InChI 键 |
JNXRGFHWICFFIR-UHFFFAOYSA-J |
规范 SMILES |
[Na+].[I-].[I-].[I-].[I-].[Bi+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


